molecular formula C17H14N2O4 B5382873 methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

Cat. No.: B5382873
M. Wt: 310.30 g/mol
InChI Key: OURFKYFHSAKWNB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 3-methoxybenzohydrazide and methyl 4-formylbenzoate in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The methoxyphenyl group can enhance its binding affinity to biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and benzoate groups enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-21-14-5-3-4-13(10-14)15-18-16(23-19-15)11-6-8-12(9-7-11)17(20)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURFKYFHSAKWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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